Bassianolide
Overview
Description
Synthesis Analysis
The synthesis of bassianolide and related compounds has been achieved through various methods, aiming to establish efficient routes and understand their structure-activity relationships. A notable synthesis was designed and achieved in nine steps, significantly improving the overall yield of bassianolide to 46.8% using Ghosez's chloroenamine reagent under mild conditions (Bohyun Mun et al., 2016). This synthesis not only confirmed the proposed structure of bassianolide but also facilitated studies on its biological activities.
Molecular Structure Analysis
Bassianolide's molecular structure has been elucidated through comprehensive physicochemical studies. It is characterized by a cyclic tetrameric ester formation, derived from a nonribosomal peptide synthetase (NRPS) pathway. The enzyme BbBSLS involved in bassianolide synthesis in Beauveria bassiana showcases domains for iterative synthesis of an enzyme-bound dipeptidol monomer intermediate, highlighting the complex biosynthesis pathway of this cyclodepsipeptide (Yuquan Xu et al., 2009).
Scientific Research Applications
Specific Scientific Field
Summary of the Application
Bassianolide is a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana . It has been found to have insecticidal properties .
Methods of Application or Experimental Procedures
In one study, Tenebrio molitor larvae infected with B. bassiana were ground in 70% EtOH extraction solvent and subsequently subjected to ultrasonic treatment for 30 minutes . The metabolites were then analyzed using ultra-performance liquid chromatography-quadrupole-Orbitrap mass spectrometry (UPLC-Q-Orbitrap MS) .
Results or Outcomes
Bassianolide was identified as one of the main metabolites in B. bassiana-infected larvae, indicating that it is likely a major toxin of B. bassiana . The concentration of Bassianolide ranged from 20.6 to 51.1 µg/g .
Immunosuppressive Application
Specific Scientific Field
Summary of the Application
Bassianolide has been found to suppress the immune response within insects .
Results or Outcomes
High insecticidal activity against Plutella xylostella and Diaphorina citri has been reported . Additionally, bassianolide was detected in Bombycis corpus larvae infected by B. bassiana .
Biocontrol Agent
Specific Scientific Field
Summary of the Application
Bassianolide, produced by Beauveria bassiana, is used as a biocontrol agent against many major arthropod pests . This fungus produces infection structures and synthesizes a cocktail of proteins, enzymes, organic acids, and bioactive secondary metabolites, which are responsible for the entomopathogenic activity and virulence .
Methods of Application or Experimental Procedures
For commercial purposes, B. bassiana is usually formulated using conidia with different stabilizing agents . Various types of formulation include bait/solid, encapsulation, and emulsion .
Results or Outcomes
B. bassiana has been proven to be effective against different pests in agricultural, urban, forest, livestock, and aquatic environments .
Bioremediation
Specific Scientific Field
Summary of the Application
B. bassiana, which produces Bassianolide, has been explored for diverse functions including bioremediation of toxic industrial effluents and heavy-metal polluted soils .
Results or Outcomes
The development of eco-friendly bioremediation strategies using abiotic stress-tolerant strains of B. bassiana will contribute to maintaining the sustainability of the agroecosystem .
Pharmaceutical Applications
Specific Scientific Field
Summary of the Application
Investigations on multifarious applications of chemically diverse secondary metabolites of Beauveria bassiana, which produces Bassianolide, offer promising implications in pharmaceutical sectors .
Results or Outcomes
The development of pharmaceutical applications using strains of B. bassiana will contribute to the advancement of the pharmaceutical industry .
Heavy Metal Bioremediation
Specific Scientific Field
Summary of the Application
B. bassiana, which produces Bassianolide, has been explored for bioremediation of heavy-metal polluted soils .
Results or Outcomes
The development of eco-friendly bioremediation strategies using abiotic stress-tolerant strains of B. bassiana will contribute to maintaining the sustainability of the agroecosystem .
properties
IUPAC Name |
4,10,16,22-tetramethyl-3,9,15,21-tetrakis(2-methylpropyl)-6,12,18,24-tetra(propan-2-yl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H84N4O12/c1-25(2)21-33-45(57)61-38(30(11)12)42(54)50(18)35(23-27(5)6)47(59)63-40(32(15)16)44(56)52(20)36(24-28(7)8)48(60)64-39(31(13)14)43(55)51(19)34(22-26(3)4)46(58)62-37(29(9)10)41(53)49(33)17/h25-40H,21-24H2,1-20H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZZPLDJERFENQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H84N4O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,10,16,22-Tetramethyl-3,9,15,21-tetrakis(2-methylpropyl)-6,12,18,24-tetra(propan-2-yl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone | |
CAS RN |
64763-82-2 | |
Record name | Bassianolide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321804 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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